molecular formula C7H13BrO B2768369 (2-Bromoethoxy)cyclopentane CAS No. 131666-02-9

(2-Bromoethoxy)cyclopentane

Cat. No.: B2768369
CAS No.: 131666-02-9
M. Wt: 193.084
InChI Key: QRVITJYOUROISY-UHFFFAOYSA-N
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Description

(2-Bromoethoxy)cyclopentane is an organic compound with the molecular formula C7H13BrO. It is a brominated ether derivative of cyclopentane, characterized by the presence of a bromoethoxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethoxy)cyclopentane typically involves the reaction of cyclopentanol with 2-bromoethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then brominated to yield the final product. The general reaction conditions include:

    Reactants: Cyclopentanol and 2-bromoethanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Moderate heating (50-70°C)

    Solvent: Anhydrous conditions to prevent hydrolysis

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethoxy)cyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding ethers, amines, or thioethers.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Nucleophilic Substitution: Corresponding ethers, amines, or thioethers.

    Elimination Reactions: Alkenes.

    Oxidation: Ketones or carboxylic acids.

Scientific Research Applications

(2-Bromoethoxy)cyclopentane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    (2-Chloroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.

    (2-Iodoethoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.

    (2-Fluoroethoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.

Comparison:

    Reactivity: (2-Bromoethoxy)cyclopentane is generally more reactive than its chloro and fluoro analogs due to the better leaving group ability of bromine. it is less reactive than the iodo analog.

    Applications: The choice of halogen can influence the compound’s reactivity and suitability for specific applications. For example, this compound may be preferred in reactions requiring moderate reactivity, while (2-Iodoethoxy)cyclopentane may be chosen for reactions needing higher reactivity.

Properties

IUPAC Name

2-bromoethoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVITJYOUROISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131666-02-9
Record name (2-bromoethoxy)cyclopentane
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